molecular formula C15H10N2O2 B1675718 6-Anilino-5,8-quinolinedione CAS No. 91300-60-6

6-Anilino-5,8-quinolinedione

Numéro de catalogue: B1675718
Numéro CAS: 91300-60-6
Poids moléculaire: 250.25 g/mol
Clé InChI: GXIJYWUWLNHKNW-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

LY83583, également connu sous le nom de 6-anilino-5,8-quinoléinedione, est un composé chimique qui agit comme un inhibiteur de la guanylate cyclase soluble. La guanylate cyclase soluble est une enzyme impliquée dans la conversion du triphosphate de guanosine en monophosphate cyclique de guanosine, un élément essentiel de la voie de signalisation de l'oxyde nitrique et du monophosphate cyclique de guanosine. Cette voie joue un rôle significatif dans divers processus physiologiques, notamment la relaxation des muscles lisses et la neurotransmission .

Applications De Recherche Scientifique

LY83583 has a wide range of scientific research applications, including:

Mécanisme D'action

LY83583 exerts its effects by inhibiting soluble guanylate cyclase, thereby reducing the production of cyclic guanosine monophosphate. This inhibition leads to a decrease in cyclic guanosine monophosphate levels in various tissues, affecting processes such as smooth muscle relaxation and platelet aggregation. The compound’s mechanism of action involves the formation of superoxide anions, which interfere with the activity of soluble guanylate cyclase .

Analyse Biochimique

Biochemical Properties

6-Anilino-5,8-quinolinedione plays a crucial role in biochemical reactions, primarily as an inhibitor of soluble guanylate cyclase (sGC). This enzyme is responsible for the conversion of GTP to cyclic GMP (cGMP), a secondary messenger involved in various physiological processes. By inhibiting sGC, this compound reduces the levels of cGMP, thereby affecting processes such as vasodilation and platelet aggregation . Additionally, this compound interacts with other biomolecules, including nitric oxide (NO) and superoxide anions, influencing their biochemical pathways .

Cellular Effects

The effects of this compound on cells are profound. It has been shown to inhibit the growth of various cell types, including human brain tumor cells, by reducing cell viability . This compound also affects cell signaling pathways, particularly those involving cGMP. By lowering cGMP levels, this compound influences gene expression and cellular metabolism, leading to changes in cell function . Furthermore, it has been observed to block the release of intracellular calcium ions, impacting cellular processes such as muscle contraction and neurotransmitter release .

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. It binds to and inhibits soluble guanylate cyclase, preventing the formation of cGMP from GTP . This inhibition is thought to be mediated by the generation of superoxide anions, which interfere with the enzyme’s activity . Additionally, this compound has been shown to inhibit the release of intracellular calcium ions, further affecting cellular signaling pathways . These molecular interactions contribute to the compound’s overall biochemical effects.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. Studies have shown that its inhibitory effects on soluble guanylate cyclase and cGMP production are dose-dependent and reversible . The compound’s stability and degradation over time can influence its long-term effects on cellular function. For instance, prolonged exposure to this compound may lead to sustained inhibition of cGMP production, resulting in long-term changes in cellular processes .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, it effectively inhibits soluble guanylate cyclase and reduces cGMP levels, leading to physiological changes such as reduced vasodilation and platelet aggregation . At high doses, this compound can have toxic effects, including oxidative stress and cell death . These adverse effects are likely due to the generation of superoxide anions and other reactive oxygen species .

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes such as soluble guanylate cyclase and nitric oxide synthase, affecting the production of cGMP and nitric oxide . Additionally, this compound influences metabolic flux and metabolite levels by altering the activity of these enzymes . The generation of superoxide anions by this compound also impacts oxidative stress pathways, contributing to its overall biochemical effects .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with various transporters and binding proteins. These interactions influence its localization and accumulation in specific cellular compartments . For example, the compound’s binding to soluble guanylate cyclase and other proteins can affect its distribution within the cell, impacting its biochemical activity .

Subcellular Localization

The subcellular localization of this compound plays a significant role in its activity and function. This compound is primarily localized in the cytoplasm, where it interacts with soluble guanylate cyclase and other enzymes . Its localization is influenced by targeting signals and post-translational modifications that direct it to specific compartments or organelles . These factors contribute to the compound’s overall biochemical effects and its role in cellular processes.

Méthodes De Préparation

Voies synthétiques et conditions réactionnelles

La synthèse de LY83583 implique la réaction de la 5,8-quinoléinedione avec l'aniline. La réaction se produit généralement en présence d'un solvant approprié et sous des conditions de température contrôlées pour assurer la formation du produit souhaité. La réaction peut être résumée comme suit :

  • Dissoudre la 5,8-quinoléinedione dans un solvant approprié tel que l'éthanol ou l'acétone.
  • Ajouter de l'aniline à la solution et agiter le mélange à température ambiante.
  • Chauffer le mélange réactionnel à une température spécifique (par exemple, 60-80 °C) et le maintenir pendant une certaine période (par exemple, 2-4 heures).
  • Refroidir le mélange réactionnel et isoler le produit par filtration ou cristallisation.

Méthodes de production industrielle

La production industrielle de LY83583 suit des voies synthétiques similaires, mais à plus grande échelle. Le processus implique l'utilisation de solvants et de réactifs de qualité industrielle, et les conditions réactionnelles sont optimisées pour un rendement et une pureté maximaux. Le produit est généralement purifié en utilisant des techniques telles que la recristallisation ou la chromatographie .

Analyse Des Réactions Chimiques

Types de réactions

LY83583 subit diverses réactions chimiques, notamment :

    Oxydation : LY83583 peut être oxydé pour former différents dérivés de la quinone.

    Réduction : Le composé peut être réduit pour former des dérivés d'hydroquinone.

    Substitution : LY83583 peut subir des réactions de substitution où le groupe aniline est remplacé par d'autres groupes fonctionnels.

Réactifs et conditions courants

    Oxydation : Les agents oxydants courants comprennent le peroxyde d'hydrogène et le permanganate de potassium. Les réactions sont généralement effectuées en milieu acide ou basique.

    Réduction : Des agents réducteurs tels que le borohydrure de sodium ou l'hydrure de lithium et d'aluminium sont utilisés. Les réactions sont généralement effectuées sous atmosphère inerte pour éviter l'oxydation.

    Substitution : Les réactions de substitution impliquent souvent des nucléophiles tels que les halogénures ou les amines. Les réactions sont effectuées en présence d'un catalyseur ou sous des conditions spécifiques de température et de pression.

Principaux produits formés

Applications de la recherche scientifique

LY83583 possède une large gamme d'applications de recherche scientifique, notamment :

Mécanisme d'action

LY83583 exerce ses effets en inhibant la guanylate cyclase soluble, réduisant ainsi la production de monophosphate cyclique de guanosine. Cette inhibition entraîne une diminution des niveaux de monophosphate cyclique de guanosine dans divers tissus, affectant des processus tels que la relaxation des muscles lisses et l'agrégation plaquettaire. Le mécanisme d'action du composé implique la formation d'anions superoxyde, qui interfèrent avec l'activité de la guanylate cyclase soluble .

Comparaison Avec Des Composés Similaires

Composés similaires

    Bleu de méthylène : Un autre inhibiteur de la guanylate cyclase soluble, utilisé dans le traitement de la méthémoglobinémie.

    Cinaciguat : Un activateur de la guanylate cyclase soluble utilisé dans le traitement de l'insuffisance cardiaque.

    Linaclotide : Un agoniste de la guanylate cyclase C utilisé dans le traitement du syndrome du côlon irritable avec constipation.

Unicité de LY83583

LY83583 est unique dans sa capacité à inhiber la guanylate cyclase soluble par la formation d'anions superoxyde, un mécanisme non partagé par de nombreux autres inhibiteurs de la guanylate cyclase. Ce mécanisme unique fait de LY83583 un outil précieux dans la recherche axée sur la voie de signalisation de l'oxyde nitrique et du monophosphate cyclique de guanosine .

Propriétés

IUPAC Name

6-anilinoquinoline-5,8-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H10N2O2/c18-13-9-12(17-10-5-2-1-3-6-10)15(19)11-7-4-8-16-14(11)13/h1-9,17H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GXIJYWUWLNHKNW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)NC2=CC(=O)C3=C(C2=O)C=CC=N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H10N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60238488
Record name 6-Anilino-5,8-quinolinedione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60238488
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

250.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

91300-60-6
Record name 6-(Phenylamino)-5,8-quinolinedione
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=91300-60-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 6-Anilino-5,8-quinolinedione
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0091300606
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 6-Anilino-5,8-quinolinedione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60238488
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 6-Anilinoquinoline-5,8-quinone
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 6-(Phenylamino)-5,8-quinolinedione
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/TD9FS56333
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthesis routes and methods I

Procedure details

Name
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One

Synthesis routes and methods II

Procedure details

Six grams of 6-methoxyquinoline-5,8-quinone were dissolved in 500 ml of absolute ethanol and 9 g of cerium chloride were added. After the reaction was stirred, 3.3 g of aniline were added. The reaction mixture was refluxed for several hours, then it was stirred overnight at room temperature. The ethanol was evaporated to dryness and partitioned between chloroform and an aqueous sodium chloride solution. The chloroform layer was washed with an aqueous sodium chloride solution, dried with sodium sulfate, and then evaporated. The product was crystallized from absolute ethanol and weighed 3 g (16% yield). It had a melting point of about 182°-184° and the mass spectrum indicated the expected molecular ion at m/e=250.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
500 mL
Type
solvent
Reaction Step One
Quantity
9 g
Type
reactant
Reaction Step Two
Quantity
3.3 g
Type
reactant
Reaction Step Three

Synthesis routes and methods III

Procedure details

Twenty and one-half grams of quinoline-5,8-quinone were dissolved in 500 ml of absolute ethanol, then 13 g of aniline were added, followed by the addition of 32 g of cerium chloride. This reaction mixture was refluxed overnight. The resulting mixture had a brown-blue color and was stirred and then left to cool to room temperature for about 26 hours.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
500 mL
Type
solvent
Reaction Step One
Quantity
13 g
Type
reactant
Reaction Step Two
Quantity
32 g
Type
reactant
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
6-Anilino-5,8-quinolinedione
Reactant of Route 2
Reactant of Route 2
6-Anilino-5,8-quinolinedione
Reactant of Route 3
Reactant of Route 3
6-Anilino-5,8-quinolinedione
Reactant of Route 4
Reactant of Route 4
6-Anilino-5,8-quinolinedione

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.